molecular formula C19H28N2O5 B13499809 O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate

O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate

Cat. No.: B13499809
M. Wt: 364.4 g/mol
InChI Key: YQESPSKAFYXMNK-UHFFFAOYSA-N
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Description

O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate is a complex organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a hydroxymethyl group attached to a piperazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable diacid or diester.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Benzyl chloride, tert-butyl bromide, and other alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids from hydroxymethyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of new derivatives with different functional groups replacing the benzyl or tert-butyl groups.

Scientific Research Applications

O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • O1-benzyl O4-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate
  • O1-Benzyl O4-tert-butyl O2-methyl piperazine-1,2,4-tricarboxylate

Uniqueness

O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-(hydroxymethyl)-2-methylpiperazine-1,4-dicarboxylate

InChI

InChI=1S/C19H28N2O5/c1-18(2,3)26-16(23)20-10-11-21(19(4,13-20)14-22)17(24)25-12-15-8-6-5-7-9-15/h5-9,22H,10-14H2,1-4H3

InChI Key

YQESPSKAFYXMNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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